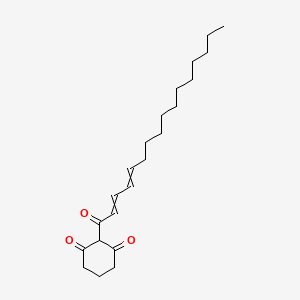
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a hexadeca-2,4-dienoyl group at the 2-position and two keto groups at the 1 and 3 positions. This compound is part of a broader class of cyclohexane derivatives, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with hexadeca-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadeca-2,4-dienoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Applications De Recherche Scientifique
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hexadeca-2,4-dienoyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A similar compound with an octadec-9Z,12Z-dienoyl group instead of a hexadeca-2,4-dienoyl group.
4-Hydroxy-2-(octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A derivative with an additional hydroxyl group at the 4-position.
Uniqueness
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexadeca-2,4-dienoyl group provides unique reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
113653-88-6 |
|---|---|
Formule moléculaire |
C22H34O3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-hexadeca-2,4-dienoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h12-14,16,22H,2-11,15,17-18H2,1H3 |
Clé InChI |
XAOVUORSHYUGPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CC=CC(=O)C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




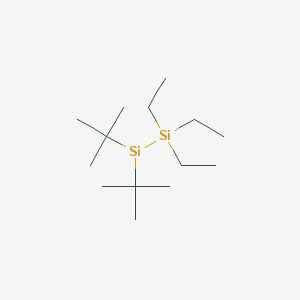
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
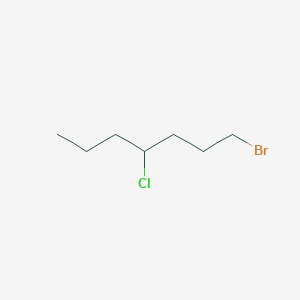
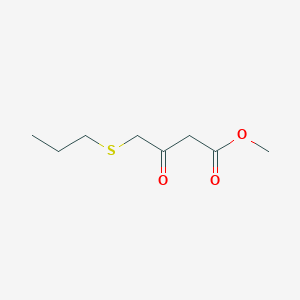
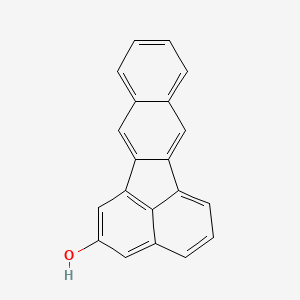
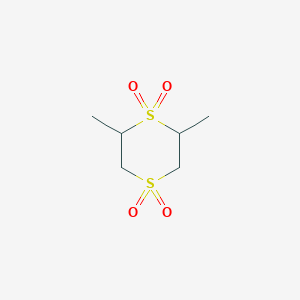
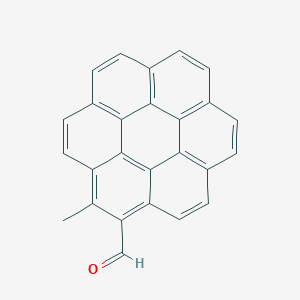
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
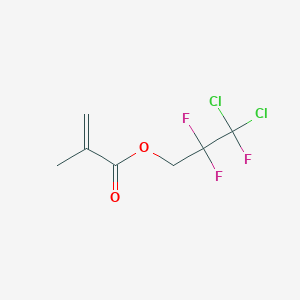
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
